6-Bromo-N-hydroxypyridine-3-carboxamide chemical properties
6-Bromo-N-hydroxypyridine-3-carboxamide chemical properties
An In-Depth Technical Guide to 6-Bromo-N-hydroxypyridine-3-carboxamide: Scaffold Properties, HDAC Pharmacophore Utility, and Synthetic Workflows.
Executive Summary
In contemporary medicinal chemistry, 6-Bromo-N-hydroxypyridine-3-carboxamide serves as a vital bifunctional scaffold, primarily deployed in the design and synthesis of epigenetic modulators such as Histone Deacetylase (HDAC) inhibitors. By integrating a classical hydroxamic acid Zinc-Binding Group (ZBG)[1] with an electrophilic bromo-pyridine core, this molecule allows researchers to modularly assemble targeted therapeutics.
This whitepaper, designed for drug development professionals and synthetic chemists, dissects the chemical properties, pharmacophore logic, and laboratory-proven synthetic methodologies surrounding this key building block.
Physicochemical Profiling
Understanding the baseline physicochemical metrics of a building block is essential for predicting solubility, reactivity, and downstream purification strategies. Below is the compiled data for 6-Bromo-N-hydroxypyridine-3-carboxamide[2][3].
| Property | Value | Structural Significance |
| Chemical Name | 6-Bromo-N-hydroxypyridine-3-carboxamide | N/A |
| CAS Number | 1851110-29-6 | Unique molecular identifier[2]. |
| Molecular Formula | C6H5BrN2O2 | Indicates the presence of a single exchangeable halogen handle. |
| Molecular Weight | 217.02 g/mol | Low molecular weight, ideal for fragment-based drug design[3]. |
| SMILES String | O=C(NO)c1ccc(Br)nc1 | Denotes a para-like 2,5-substitution pattern on the pyridine ring[3]. |
| Zinc-Binding Group | Hydroxamic Acid (-CONHOH) | High-affinity bidentate chelator for transition metals (Zn²⁺). |
Pharmacophore Rationale in Drug Design
The architecture of 6-Bromo-N-hydroxypyridine-3-carboxamide is not arbitrary; it is meticulously tailored to fit the well-established HDAC inhibitor pharmacophore model[1]. The typical HDAC inhibitor consists of three regions: a Cap group (to interact with the surface recognition domain), a Linker (to span the narrow enzyme channel), and a Zinc-Binding Group (ZBG) (to chelate the catalytic Zn²⁺ ion)[1].
This molecule inherently provides two of the three required regions while acting as a synthetic launchpad for the third:
-
The ZBG: The N-hydroxycarboxamide moiety acts as a bidentate ligand, coordinating the zinc ion at the bottom of the HDAC active site with high affinity.
-
The Linker: The pyridine ring introduces structural rigidity. Compared to flexible aliphatic chains (e.g., in Vorinostat), the rigid para-like substitution limits conformational entropy, reducing the entropic penalty upon binding and potentially increasing target specificity.
-
The Cap Handle: The bromine atom at the 6-position is an ideal electrophile for Palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira couplings), allowing the late-stage addition of bulky aryl or alkynyl "Cap" groups.
Structural deconstruction of the 6-Bromo-N-hydroxypyridine-3-carboxamide scaffold in HDAC design.
Mechanistic Workflow: Avoiding the Lossen Rearrangement
A critical failure point in synthesizing hydroxamic acids is the Lossen rearrangement . When attempting to synthesize hydroxamic acids directly from a free carboxylic acid (e.g., 6-bromonicotinic acid) using activating coupling agents (like HATU or EDCI), O-acylation of the hydroxylamine often occurs. This intermediate can spontaneously rearrange upon heating or prolonged stirring into an isocyanate, which then hydrolyzes into unwanted primary amines or urea byproducts[4].
The Causality of the Solution: To prevent this side reaction, the optimal approach bypasses free carboxylic acid activation entirely. Instead, the methyl ester (methyl 6-bromonicotinate) is utilized[5][6]. By generating highly nucleophilic free hydroxylamine in situ using methanolic base, a direct aminolysis of the ester occurs without the need for activating agents, completely circumventing the Lossen rearrangement mechanism[4][7].
Workflow for synthesizing the hydroxamic acid core while avoiding the Lossen rearrangement.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromo-N-hydroxypyridine-3-carboxamide via Ester Aminolysis
Self-validating system: The formation of the NaCl byproduct acts as a visual indicator of free hydroxylamine generation, and precise pH control during workup ensures the zwitterionic hydroxamic acid precipitates rather than remaining aqueous.
-
Hydroxylamine Generation: Suspend hydroxylamine hydrochloride (
, 3.0 equiv.) in anhydrous methanol. Cool the vessel to 0 °C using an ice bath. -
Base Addition: Add a solution of sodium methoxide (NaOMe, 4.0 equiv.) in methanol dropwise[5]. A white precipitate (NaCl) will form immediately. Causality Check: The base must exceed the equivalents of hydroxylamine hydrochloride to both neutralize the HCl salt and activate the ester.
-
Filtration: Stir for 30 minutes at 0 °C, then rapidly filter the suspension to remove the NaCl salts. This step shifts the equilibrium and prevents chloride ions from interfering with subsequent steps.
-
Aminolysis: Transfer the clear filtrate to a new flask. Add methyl 6-bromonicotinate (1.0 equiv.) in one portion.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor via TLC or LC-MS. Aminolysis of the ester typically reaches completion within 4–6 hours[7].
-
Workup & Precipitation: Concentrate the methanol under reduced pressure (keep bath < 40 °C to prevent thermal degradation). Dissolve the crude residue in minimal water. Cautiously add 1.0 M HCl dropwise while monitoring with a pH meter until the pH reaches strictly 6.0.
-
Isolation: The 6-Bromo-N-hydroxypyridine-3-carboxamide will precipitate as a solid. Filter, wash with cold water, and dry overnight under high vacuum.
Protocol 2: Downstream Functionalization via Suzuki-Miyaura Coupling
Self-validating system: Utilizing a bidentate ligand (dppf) secures the palladium center, preventing the unprotected hydroxamic acid from poisoning the catalyst via chelation.
-
Reagent Loading: In a flame-dried Schlenk tube, add 6-Bromo-N-hydroxypyridine-3-carboxamide (1.0 equiv.), an arylboronic acid (Cap precursor, 1.2 equiv.), and the catalyst
(0.05 equiv.). -
Solvent & Base: Add degassed 1,4-dioxane and an aqueous solution of
(2.0 M, 3.0 equiv.). Causality Check: The base activates the boronic acid to form the reactive boronate complex essential for the transmetalation step. -
Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles or purge vigorously with argon for 15 minutes to remove ambient oxygen.
-
Heating: Seal the tube and heat to 90 °C for 12 hours.
-
Purification: Cool to room temperature, filter through a thin pad of Celite to remove palladium black, and concentrate the filtrate. Purify the final HDAC inhibitor via preparative reverse-phase HPLC.
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